Cas no 1214355-94-8 (3',3-Difluorobiphenyl-2-carbonitrile)

3',3-ジフルオロビフェニル-2-カルボニトリルは、ビフェニル骨格にフッ素原子とニトリル基が導入された芳香族化合物です。分子式C13H7F2Nで表され、分子量215.20を有します。2位のニトリル基と3位のフッ素原子という特異的な置換パターンにより、高い電子求引性と立体障害が特徴です。医農薬中間体や有機電子材料の構築ブロックとして有用で、特に液晶材料や有機EL材料の開発において、分子配向制御やHOMO/LUMO準位の調整に寄与します。フッ素原子の導入により、代謝安定性の向上や脂溶性の調節が可能です。

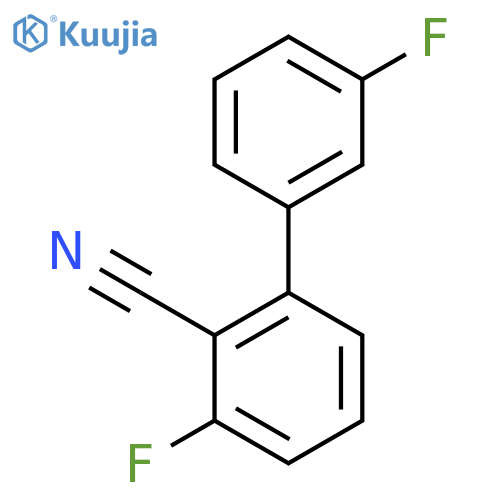

1214355-94-8 structure

商品名:3',3-Difluorobiphenyl-2-carbonitrile

CAS番号:1214355-94-8

MF:C13H7F2N

メガワット:215.198189973831

CID:4789776

3',3-Difluorobiphenyl-2-carbonitrile 化学的及び物理的性質

名前と識別子

-

- 3',3-difluorobiphenyl-2-carbonitrile

- 3',3-Difluorobiphenyl-2-carbonitrile

-

- インチ: 1S/C13H7F2N/c14-10-4-1-3-9(7-10)11-5-2-6-13(15)12(11)8-16/h1-7H

- InChIKey: TWEMMRHDHJGINH-UHFFFAOYSA-N

- ほほえんだ: FC1=CC=CC(=C1C#N)C1C=CC=C(C=1)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 283

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 23.8

3',3-Difluorobiphenyl-2-carbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011001428-250mg |

3',3-Difluorobiphenyl-2-carbonitrile |

1214355-94-8 | 97% | 250mg |

$489.60 | 2023-09-04 | |

| Alichem | A011001428-500mg |

3',3-Difluorobiphenyl-2-carbonitrile |

1214355-94-8 | 97% | 500mg |

$782.40 | 2023-09-04 | |

| Alichem | A011001428-1g |

3',3-Difluorobiphenyl-2-carbonitrile |

1214355-94-8 | 97% | 1g |

$1534.70 | 2023-09-04 |

3',3-Difluorobiphenyl-2-carbonitrile 関連文献

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Marco Poppe,Changlong Chen,Helgard Ebert,Silvio Poppe,Marko Prehm,Christoph Kerzig,Feng Liu,Carsten Tschierske Soft Matter, 2017,13, 4381-4392

-

Xuejiao Cao,Nikita Joseph,Matt Jellicoe,Ahmed Hussein Mohammed Al-Antaki,Xuan Luo,Dongxiao Su,Colin Raston Food Funct., 2021,12, 1087-1096

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

1214355-94-8 (3',3-Difluorobiphenyl-2-carbonitrile) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 850036-28-1(Cyclopent-1-en-1-ylboronic acid)

- 2680648-80-8(3-(6-Hydroxypyridin-3-yl)-2-(2,2,2-trifluoroacetamido)propanoic acid)

- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2138221-66-4(methyl 6-tert-butyl-2-chloro-5,6,7,8-tetrahydroquinoline-4-carboxylate)

- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

推奨される供給者

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬